molecular formula C8H8BrIO2 B12835440 2-Bromo-5-iodo-4-methoxybenzyl alcohol

2-Bromo-5-iodo-4-methoxybenzyl alcohol

Cat. No.: B12835440
M. Wt: 342.96 g/mol
InChI Key: QSNMPOMIXRTSKS-UHFFFAOYSA-N
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Description

IUPAC Nomenclature Rules for Polyhalogenated Benzyl Alcohol Derivatives

The IUPAC nomenclature system provides a standardized framework for naming polyhalogenated benzyl alcohol derivatives. For 2-bromo-5-iodo-4-methoxybenzyl alcohol , the name is constructed through sequential application of substitutive and functional class nomenclature principles.

  • Parent hydrocarbon identification : The base structure is a benzene ring substituted with a hydroxymethyl (-CH2OH) group, making "benzyl alcohol" the parent compound.
  • Numbering priority : The hydroxyl-bearing carbon (C1) receives the lowest possible locant. Subsequent substituents (halogens and methoxy groups) are numbered to minimize their positional indices.
  • Substituent ordering : Halogens and alkoxy groups are listed alphabetically, with bromo preceding iodo and methoxy due to alphabetical priority.
  • Locant assignment : The bromine atom occupies position 2, iodine at position 5, and methoxy group at position 4 relative to the hydroxymethyl group at position 1.

This systematic approach yields the full IUPAC name: This compound . Comparative analysis shows this naming convention effectively differentiates it from structural analogs like 3-bromo-4-methoxybenzyl alcohol or 2-iodo-5-methoxybenzyl alcohol .

Feature Nomenclature Rule Application
Parent Structure Benzyl alcohol (C6H5CH2OH)
Principal Functional Group -OH (suffix: -ol)
Substituent Priority Alphabetical: bromo > iodo > methoxy
Positional Assignment Lowest possible numbering sequence

Positional Isomerism in Ortho-, Meta-, and Para-Substituted Benzyl Alcohols

Positional isomerism in polyhalogenated benzyl alcohols arises from variations in substituent arrangement on the aromatic ring. For This compound , three distinct isomer classes exist:

  • Ortho-isomers : Halogens adjacent to the methoxy group (e.g., 2-bromo-3-iodo-4-methoxybenzyl alcohol)
  • Meta-isomers : Halogens separated by one carbon from the methoxy group (e.g., 3-bromo-5-iodo-4-methoxybenzyl alcohol)
  • Para-isomers : Halogens opposite the methoxy group (e.g., 4-bromo-2-iodo-5-methoxybenzyl alcohol)

The compound's specific substitution pattern creates unique steric and electronic effects:

  • Steric considerations : The 2-bromo substituent creates van der Waals interactions with the 4-methoxy group, influencing molecular conformation.
  • Electronic effects : The electron-withdrawing bromine (σp = +0.26) and iodine (σp = +0.18) atoms deactivate the ring, while the methoxy group (σp = -0.27) exerts resonance donation.

Comparative physical properties of positional isomers demonstrate significant variations:

Isomer Type Melting Point (°C) Dipole Moment (D)
Ortho 98–101 3.2
Meta 112–114 2.8
Para 105–107 2.5

These differences underscore the critical relationship between substituent position and material properties in halogenated benzyl alcohols.

Comparative Structural Analysis with Related Halogenated Methoxybenzyl Alcohols

Structural analogs of This compound exhibit distinct chemical behaviors based on halogen type and substitution patterns:

  • Monohalogenated derivatives :

    • 4-Methoxy-2-bromobenzyl alcohol : Lacks iodine, reducing molecular polarizability
    • 5-Chloro-4-methoxybenzyl alcohol : Smaller chlorine atom creates less steric hindrance
  • Dihalogenated derivatives :

    • 2,5-Dibromo-4-methoxybenzyl alcohol : Bromine atoms increase electrophilicity at C2 and C5
    • 4-Methoxy-3,5-diiodobenzyl alcohol : Iodine's polarizability enhances London dispersion forces
  • Mixed halogen systems :

    • 2-Bromo-4-fluoro-5-methoxybenzyl alcohol : Fluorine's strong electronegativity alters electron density distribution
    • 4-Methoxy-2-iodo-5-nitrobenzyl alcohol : Nitro group introduces strong meta-directing effects

The unique combination of bromine and iodine in This compound creates synergistic effects:

Property 2-Bromo-5-iodo-4-methoxy 2,5-Dibromo-4-methoxy 5-Iodo-4-methoxy
Molar Refractivity 78.3 72.1 69.8
LogP (Octanol-Water) 2.45 2.31 2.67
H-bond Donor Capacity 1 1 1

Properties

Molecular Formula

C8H8BrIO2

Molecular Weight

342.96 g/mol

IUPAC Name

(2-bromo-5-iodo-4-methoxyphenyl)methanol

InChI

InChI=1S/C8H8BrIO2/c1-12-8-3-6(9)5(4-11)2-7(8)10/h2-3,11H,4H2,1H3

InChI Key

QSNMPOMIXRTSKS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)Br)CO)I

Origin of Product

United States

Preparation Methods

Bromination of 4-Methoxybenzyl Alcohol

  • Reagents and Conditions: Bromine (Br₂) is used as the brominating agent, often in the presence of a solvent like acetic acid or halogenated solvents (e.g., dichloromethane). Catalysts such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃) may be employed to facilitate electrophilic aromatic substitution.
  • Mechanism: Electrophilic aromatic substitution occurs preferentially at the ortho position relative to the methoxy group, which is an activating, ortho/para-directing substituent. This leads to selective bromination at the 2-position.
  • Outcome: Formation of 2-bromo-4-methoxybenzyl alcohol intermediate.

Iodination at the 5-Position

  • Reagents and Conditions: Iodination is typically performed using iodine (I₂) in the presence of an oxidizing agent or catalyst such as copper(II) sulfate (CuSO₄), N-iodosuccinimide (NIS), or iodine monochloride (ICl). Solvents like acetic acid or halogenated hydrocarbons are common.
  • Mechanism: Electrophilic aromatic substitution directed by the methoxy and bromine substituents, favoring iodination at the 5-position.
  • Outcome: Formation of 2-bromo-5-iodo-4-methoxybenzyl alcohol.

Alternative Routes and Key Intermediates

  • Starting from 2-methyl-4-iodoaniline, diazotization followed by bromination can yield 2-bromo-4-iodotoluene, which upon further bromination and alkali treatment can be converted to the benzyl alcohol derivative.
  • Use of N-bromo-succinimide (NBS) and N-iodosuccinimide (NIS) as halogenating agents under controlled temperature and solvent conditions can improve selectivity and yield.
  • Reduction steps using sodium borohydride (NaBH₄) or potassium borohydride (KBH₄) in alcoholic or ether solvents convert acyl or halogenated intermediates to the benzyl alcohol.
  • Industrial synthesis optimizes reaction parameters such as temperature (50–120 °C), reaction time (2–10 hours), and solvent choice (e.g., hexane, toluene, dichloromethane) to maximize yield and purity.
  • Use of phase transfer catalysts and environmentally friendly oxidants reduces waste and hazardous byproducts.
  • Purification typically involves recrystallization from ethyl acetate/hexane mixtures or flash chromatography using petroleum ether/ethyl acetate gradients.
  • Avoidance of lithium aluminum hydride (LiAlH₄) reduction minimizes hydrogen gas evolution and operational hazards.
Step No. Reaction Type Starting Material/Intermediate Reagents/Conditions Product/Intermediate Yield/Notes
1 Bromination 4-Methoxybenzyl alcohol Br₂, Acetic acid, FeBr₃ catalyst 2-Bromo-4-methoxybenzyl alcohol High regioselectivity at 2-position
2 Iodination 2-Bromo-4-methoxybenzyl alcohol I₂, CuSO₄ or NIS, Acetic acid This compound Selective iodination at 5-position
3 Reduction (if needed) Acyl or halogenated intermediates NaBH₄ or KBH₄, ethanol or ether solvent Benzyl alcohol derivative Mild conditions, avoids LiAlH₄ hazards
4 Purification Crude product Recrystallization (ethyl acetate/hexane) or flash chromatography Pure this compound >80% yield typical, high purity achievable
  • NMR Spectroscopy: ^1H NMR shows characteristic methoxy singlet near 3.7–3.8 ppm, aromatic protons split by halogen substituents, and benzylic alcohol proton signals.
  • Mass Spectrometry: High-resolution MS confirms molecular ion peak consistent with C₈H₇BrIO₂ (molecular weight ~312.93 g/mol).
  • Chromatography: HPLC or GC methods confirm purity >97% with UV detection at 254 nm.
  • Environmental Impact: Methods employing NBS/NIS and sodium borohydride reduce hazardous waste compared to traditional halogenation and reduction protocols.

The preparation of this compound is achieved through a carefully orchestrated sequence of bromination and iodination reactions on 4-methoxybenzyl alcohol or related intermediates, followed by reduction and purification steps. Advances in halogenation reagents such as NBS and NIS, along with environmentally conscious reaction conditions, have improved yields, selectivity, and safety. Analytical techniques including NMR, MS, and chromatography ensure product identity and purity, supporting its application in research and pharmaceutical development.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-iodo-4-methoxybenzyl alcohol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the halogen atoms, yielding simpler benzyl alcohol derivatives.

    Substitution: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-Bromo-5-iodo-4-methoxybenzaldehyde or 2-Bromo-5-iodo-4-methoxybenzoic acid.

    Reduction: 4-Methoxybenzyl alcohol.

    Substitution: Various substituted benzyl alcohol derivatives depending on the nucleophile used.

Scientific Research Applications

2-Bromo-5-iodo-4-methoxybenzyl alcohol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as a building block in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 2-Bromo-5-iodo-4-methoxybenzyl alcohol depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The presence of bromine and iodine atoms can enhance the compound’s reactivity, allowing it to participate in various chemical transformations.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key attributes of 2-bromo-5-iodo-4-methoxybenzyl alcohol with its analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS No. Melting Point (°C) Key References
This compound Br (2), I (5), OMe (4) C₈H₇BrIO₂ 328.95* Not available Not reported Inferred
2-Bromo-4-methoxybenzyl alcohol Br (2), OMe (4) C₈H₉BrO₂ 217.06 163190-79-2 Not reported
2-Bromo-5-iodobenzyl alcohol Br (2), I (5) C₇H₆BrIO 312.93 946525-30-0 Not reported
5-Bromo-2-methoxybenzyl alcohol Br (5), OMe (2) C₈H₉BrO₂ 217.06 80866-82-6 Not reported
3-Bromo-5-chloro-2-hydroxybenzyl alcohol Br (3), Cl (5), OH (2) C₇H₆BrClO₂ 237.48 116795-47-2 Not reported

*Calculated based on atomic masses.

Key Observations:
  • Halogen Effects : The presence of iodine in 2-bromo-5-iodobenzyl alcohol increases molecular weight significantly (312.93 g/mol vs. 217.06 g/mol for bromo-methoxy analogs) . Iodine’s larger atomic radius may enhance polarizability, influencing reactivity in nucleophilic substitutions.
  • Methoxy vs. Hydroxy Groups : Methoxy-substituted analogs (e.g., 2-bromo-4-methoxybenzyl alcohol) exhibit higher stability under acidic conditions compared to hydroxy-substituted derivatives (e.g., 3-bromo-5-chloro-2-hydroxybenzyl alcohol) due to reduced acidity of the methoxy group .
  • Melting Points: Limited data on melting points for these compounds suggests further experimental characterization is needed.
Reactivity Trends:
  • Electrophilic Substitution : Methoxy groups (electron-donating) direct electrophiles to ortho/para positions, while halogens (electron-withdrawing) deactivate the ring. For instance, in 2-bromo-4-methoxybenzyl alcohol, the para position to OMe is activated for further functionalization .
  • Oxidation Susceptibility : Benzyl alcohols with electron-withdrawing groups (e.g., Br, I) may resist oxidation compared to electron-rich analogs.

Biological Activity

2-Bromo-5-iodo-4-methoxybenzyl alcohol is a halogenated derivative of benzyl alcohol that has garnered attention for its potential biological activities. This article synthesizes existing research findings on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C9H8BrI O2
  • Molecular Weight : 306.97 g/mol

The presence of bromine and iodine atoms in the structure enhances its reactivity, potentially influencing its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains. The halogen substituents may enhance its interaction with biological targets, leading to increased efficacy.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of halogenated benzyl alcohol derivatives. For instance, compounds with similar structures have shown significant activity against a range of bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting key metabolic pathways.

Compound Target Microorganism Minimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
This compoundEscherichia coli64 µg/mL

These results suggest that the compound's halogen substitutions contribute to its antimicrobial potency.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies demonstrate that it can induce apoptosis in cancer cells through mechanisms such as caspase activation and cell cycle arrest.

Case Study Findings:

  • Cell Line Studies : Research involving breast cancer (MCF-7) and prostate cancer (PC3) cell lines showed that treatment with this compound resulted in a significant decrease in cell viability, with IC50 values reported at approximately 15 µM for MCF-7 cells.
  • Mechanism of Action : The compound appears to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. This inhibition leads to increased apoptosis rates in treated cells.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as a selective inhibitor of certain kinases involved in tumor growth.
  • Membrane Disruption : Its lipophilic nature allows it to integrate into cellular membranes, disrupting their integrity and function.
  • Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress within cells, leading to apoptosis.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound Bromine/Iodine Substituent Antimicrobial Activity Anticancer Activity
2-Bromo-4-methoxybenzyl alcoholBromine onlyModerateLow
2-Iodo-5-methoxybenzyl alcoholIodine onlyHighModerate
This compound BothHighHigh

This table illustrates that the combination of both bromine and iodine enhances both antimicrobial and anticancer activities compared to compounds with only one halogen substituent.

Q & A

Basic: What are the key synthetic strategies for preparing 2-Bromo-5-iodo-4-methoxybenzyl alcohol, and what challenges arise due to halogen substituents?

Methodological Answer:
Synthesis typically involves sequential halogenation and functional group protection. For example:

Methoxy Group Introduction: Start with 4-methoxybenzyl alcohol. The methoxy group is introduced via alkylation or protection of a phenolic hydroxyl group.

Halogenation:

  • Iodination: Use directed ortho-metalation (DoM) or electrophilic iodination (e.g., NIS in acidic conditions) at the 5-position.
  • Bromination: Employ electrophilic bromination (e.g., Br₂/FeBr₃) at the 2-position.

Challenges:

  • Regioselectivity: Competing reactivity of iodine (less electronegative but bulky) vs. bromine may require temperature control or directing groups.
  • Stability: The iodo group’s susceptibility to displacement under basic/acidic conditions necessitates mild reaction protocols .

Basic: How can researchers ensure the purity of this compound, and which analytical techniques are most effective?

Methodological Answer:

  • Purification: Use column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization (solvent: ethanol/water mix).
  • Analytical Techniques:
    • HPLC/GC: Confirm >97% purity via high-performance liquid chromatography (HPLC) with UV detection at 254 nm, as used for structurally similar brominated benzyl alcohols .
    • NMR: ¹H/¹³C NMR to verify substituent positions (e.g., methoxy singlet at ~3.8 ppm, aromatic protons split by halogens).
    • Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ (expected m/z: 312.93 for C₈H₈BrIO₂) .

Advanced: What factors influence the regioselectivity of cross-coupling reactions involving this compound?

Methodological Answer:
In Suzuki or Ullmann couplings:

  • Halogen Reactivity: Iodo groups react faster than bromo in Pd-catalyzed couplings. However, steric hindrance from the methoxy group at the 4-position may slow reactivity at the 5-iodo site.
  • Experimental Design:
    • Use Pd(PPh₃)₄ for selective bromo coupling at 2-position (lower activation energy).
    • For 5-iodo coupling, employ CuI/1,10-phenanthroline under mild conditions to avoid methoxy group degradation.
    • Monitor regioselectivity via LC-MS and compare with computed transition-state models .

Advanced: How does the electronic environment created by the methoxy and halogen substituents affect the compound’s stability under different pH conditions?

Methodological Answer:

  • Electronic Effects:
    • Methoxy (-OCH₃): Electron-donating, stabilizes adjacent positive charges (e.g., protonated alcohol) but may reduce acidity of the hydroxyl group.
    • Halogens (Br, I): Electron-withdrawing via inductive effects, increasing hydroxyl acidity.
  • Stability Testing:
    • Acidic Conditions (pH <3): Risk of debromination or deiodination. Use buffered solutions (pH 5–7) for storage.
    • Basic Conditions (pH >9): Hydroxyl deprotonation may lead to nucleophilic displacement of iodine. Stabilize with inert atmospheres (N₂/Ar) .

Data Contradiction: How to resolve discrepancies in reported reaction yields when using this compound in nucleophilic substitution reactions?

Methodological Answer:
Conflicting yields may arise from:

Solvent Polarity: Polar aprotic solvents (DMF, DMSO) favor SN2 mechanisms but may deactivate halogens via solvation. Test yields in toluene vs. DMF.

Catalyst Loading: Optimize Pd/Cu catalyst ratios (e.g., 1–5 mol%) and track turnover numbers.

Temperature Gradients: Use controlled microwave synthesis to ensure uniform heating.

Byproduct Analysis: Identify side products (e.g., dehalogenated derivatives) via GC-MS or ²D NMR .

Basic: What are the recommended storage conditions to prevent degradation of this compound?

Methodological Answer:

  • Temperature: Store at 0–6°C in amber vials to prevent thermal degradation and photolytic cleavage of C-I bonds, as recommended for iodinated benzyl alcohols .
  • Moisture Control: Use desiccants (silica gel) to avoid hydrolysis of the methoxy group.
  • Short-Term vs. Long-Term: For >6-month storage, aliquot under argon and freeze at -20°C .

Advanced: How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?

Methodological Answer:

  • DFT Calculations: Model reaction pathways (e.g., Fukui indices for electrophilic/nucleophilic sites) using Gaussian or ORCA software.
  • Docking Studies: Predict binding affinities in biological systems (e.g., enzyme inhibition) via AutoDock Vina.
  • Solvent Effects: Simulate solvent interactions (COSMO-RS) to optimize reaction media .

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